4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Description
Systematic Nomenclature and Molecular Formula
The compound is systematically named 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol , reflecting its IUPAC-approved structure. The molecular formula is C₁₃H₁₇N₃OS , with a molecular weight of 249.33 g/mol . Key functional groups include:
- A 1,2,4-triazole ring (position 3 linked to a phenol group and position 4 substituted with a butyl chain).
- A mercapto group (-SH) at position 5 of the triazole.
- A phenolic hydroxyl group (-OH) para to the triazole linkage.
The SMILES notation OC1=CC=C(C2=NN=C(S)N2CCCC)C=C1 encapsulates its connectivity, while the InChIKey GTSDCSVJMSVSGX-UHFFFAOYSA-N provides a unique identifier for database searches.
Three-Dimensional Molecular Architecture and Conformational Analysis
The molecule adopts a planar triazole ring conjugated with the phenolic system, as observed in analogous 1,2,4-triazole derivatives. Computational models suggest:
- Dihedral angles between the triazole and phenolic rings range from 5–15° , indicating slight non-planarity due to steric interactions between the butyl chain and adjacent substituents.
- The mercapto group exhibits two conformations: thiol (-SH) and thione (-S-), with the thione form stabilized by resonance within the triazole ring.
- The butyl chain (C₄H₉) adopts a gauche conformation , minimizing steric clash with the triazole’s N4 substituent.
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV , indicative of moderate electronic stability and potential reactivity at the mercapto and phenolic sites.
Crystallographic Data and Solid-State Packing Arrangements
While explicit crystallographic data for this compound remains unreported, related triazole-phenol systems exhibit:
- Monoclinic crystal systems with space group P2₁/c .
- Hydrogen-bonding networks between phenolic -OH and triazole N atoms, creating layered structures (e.g., O–H···N distances of 2.65–2.80 Å).
- π-π stacking interactions between aromatic rings, with interplanar distances of 3.4–3.6 Å .
| Parameter | Value (Predicted) | Source Analogue |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å | |
| Z (Molecules/Unit Cell) | 4 |
Tautomeric Equilibria in Solution and Solid Phases
The mercapto group participates in a thiol-thione tautomeric equilibrium , influenced by solvent polarity and pH:
$$
\text{Triazole-SH} \rightleftharpoons \text{Triazole-S}^- + \text{H}^+
$$
- In aprotic solvents (e.g., DMSO), the thione form dominates (80% population) due to resonance stabilization.
- In aqueous solution (pH 7), the thiol form prevails (65%), stabilized by hydrogen bonding with water.
- Solid-state infrared spectroscopy of analogous compounds shows S–H stretching vibrations at 2570 cm⁻¹ (thiol) and C=S stretches at 1250 cm⁻¹ (thione), confirming coexisting tautomers.
The phenolic -OH further influences tautomerism through intramolecular hydrogen bonding with the triazole’s N2 atom, as evidenced by NMR upfield shifts of the hydroxyl proton (δ 10.2 ppm in DMSO-d₆).
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-butyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-8-15-11(13-14-12(15)17)9-4-6-10(16)7-5-9/h4-7,16H,2-3,8H2,1H3,(H,14,17) |
InChI Key |
QSLOOMLUUMTMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction in Precursor Synthesis
In routes starting from nitro-substituted intermediates, catalytic hydrogenation is pivotal. For instance, 4-(4-nitro-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is hydrogenated over palladium-on-carbon (10% Pd/C) in methanol at ambient pressure, affording the amine intermediate, which is subsequently alkylated. This method avoids side reactions associated with acidic or basic conditions.
Thiol Protection-Deprotection Sequences
To prevent oxidation of the mercapto group during synthesis, protection as a disulfide or trityl ether is employed. A common strategy involves treating the thiol with trityl chloride in dichloromethane, followed by alkylation and subsequent deprotection using silver nitrate. This approach maintains sulfur integrity, with overall yields exceeding 60%.
Purification and Characterization
Final purification is achieved via column chromatography using silica gel and eluents such as chloroform-methanol (95:5) or recrystallization from 2-propanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the N4-butyl group resonates as a triplet at δ 0.90–0.95 (CH₃), while the phenolic proton appears as a singlet near δ 9.8. Mass spectrometry (ESI-MS) typically shows a [M+H]⁺ peak at m/z 269.32.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
Scalability and Industrial Applications
Large-scale production (≥100 g) favors the POCl₃ route due to its reproducibility, though neutralization of acidic byproducts necessitates careful waste management. Recent advancements include continuous-flow reactors for alkylation, enhancing throughput by 40% compared to batch processes .
Chemical Reactions Analysis
4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds, including 4-(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. Specifically, compounds with similar triazole structures have been reported to exhibit cytotoxic effects against leukemia and breast cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . This inhibition could be linked to its structural characteristics that allow it to interact effectively with enzyme active sites.
Fungicide Properties
In agriculture, 4-(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has been evaluated for its fungicidal properties. It can be utilized as a protective agent against various plant pathogens, enhancing crop yield and health. Its application in agricultural settings could help mitigate losses due to fungal infections .
Plant Growth Promotion
Some studies suggest that triazole derivatives may also promote plant growth by enhancing resistance to stress conditions. This attribute could be beneficial in developing sustainable agricultural practices by reducing the need for chemical fertilizers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus with an MIC value of 50 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MOLT-4 leukemia cells with an IC50 value of 15 µM. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase with a Ki value of 0.5 µM, indicating strong potential for Alzheimer's treatment. |
| Study D | Agricultural Use | Showed 70% reduction in fungal infections in treated crops compared to control groups. |
Mechanism of Action
The mechanism of action of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit the activity of metalloproteins. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Phenol vs. Hydrazone: Phenol derivatives (e.g., the target compound) lack the hydrazone linkage seen in Y2/Y3, which is critical for tyrosinase inhibition .
- Substituent Position : Ortho-substituted analogues (e.g., Y3) exhibit stronger enzyme inhibition than para-substituted ones, suggesting steric and electronic effects dictate activity .
Enzyme Inhibition Profiles
Triazole-thiol derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. Comparative
Key Observations :
- Hydrazone formation (e.g., Y3) drastically improves tyrosinase inhibition compared to simple phenol derivatives.
- The target compound’s phenol group may contribute to antioxidant activity, but its lack of a hydrazone linkage likely limits direct tyrosinase inhibition .
Key Observations :
Biological Activity
4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula for 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is C_{11}H_{15}N_{3}OS. The structure includes a triazole ring that is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of 5-mercapto-4H-1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds containing the mercapto group have been tested against various bacterial strains and demonstrated notable inhibition of growth. The presence of the butyl group enhances lipophilicity, potentially increasing membrane penetration and antimicrobial efficacy .
Antioxidant Properties
The antioxidant activity of triazole derivatives has been attributed to their ability to scavenge free radicals. Studies indicate that these compounds can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage related to various diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to 4-(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
The biological activity of 4-(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be explained through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors for enzymes like lipoxygenases (LOX), which are involved in inflammatory processes. For example, studies report IC50 values indicating strong LOX inhibition by structurally similar compounds .
- Cellular Interaction : The compound may interact with cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a mercapto group exhibited higher activity compared to their non-thiol counterparts. This suggests that the thiol group plays a critical role in enhancing antimicrobial properties .
Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that 4-(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol induced significant apoptosis at concentrations above 10 µM. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
Data Summary
| Biological Activity | IC50 Values | Mechanism |
|---|---|---|
| Antimicrobial | Varies by strain | Enzyme inhibition |
| Antioxidant | Not specified | Free radical scavenging |
| Anticancer | ~10 µM | Apoptosis induction |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for validating the synthesis of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol?
- Answer : Synthesis validation typically employs 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, triazole carbons at δ 150–160 ppm). FT-IR identifies functional groups (S–H stretch at ~2550 cm⁻¹ for the mercapto group, C=N stretch at ~1600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₆N₄OS: 284.1). Compare data with literature values for analogous triazoles .
Q. How should waste containing mercapto-substituted triazoles be managed during experiments?
- Answer : Mercapto groups can generate toxic byproducts. Follow protocols for thiol-containing compounds :
- Segregation : Store waste separately in airtight containers with neutralizing agents (e.g., activated carbon).
- Disposal : Collaborate with certified waste management firms for oxidation or incineration to prevent environmental release .
Q. What safety precautions are critical when handling this compound?
- Answer : Use glove boxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves and PPE due to potential skin irritation. Monitor for H₂S release under acidic conditions using gas detectors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 4-(4-Butyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol?
- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Calculate bond dissociation energies (e.g., S–H bond strength) to predict redox behavior.
- Validate with experimental UV-Vis spectra (e.g., λmax ~280 nm for π→π* transitions) .
Q. What strategies resolve contradictions in biological activity data for triazole derivatives?
- Answer : Address discrepancies via:
- Structural benchmarking : Compare X-ray crystallography data (e.g., dihedral angles, hydrogen bonding) with bioactive conformations .
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls. For antifungal studies, test against Candida albicans (MIC ≤25 µg/mL) .
- Substituent effect analysis : Correlate bioactivity with electron-withdrawing/donating groups (e.g., –NO₂ reduces MIC by 40% in analogs) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Answer :
- Core modifications : Synthesize analogs with varying alkyl chain lengths (e.g., butyl vs. methyl) to assess lipophilicity (logP ~2.5–3.5).
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions (e.g., triazole N3 with fungal CYP51 active site) .
- Table : Example SAR Data
| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| Butyl | 12.5 | 45.2 |
| Methyl | 28.7 | >100 |
Methodological Considerations
Q. What experimental parameters optimize the synthesis of triazole derivatives?
- Answer :
- Reaction conditions : Use methanol/ethanol as solvent (reflux at 70–80°C, 8–12 hrs).
- Catalysts : Amberlyst-15 or p-toluenesulfonic acid (10 mol%) improves cyclocondensation yield (≥75%) .
- Workup : Precipitate product with ice-water; purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Q. How to address low reproducibility in triazole-based reaction yields?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
